Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzaldehyde with ethyl thioglycolate in the presence of a base, followed by cyclization to form the thiophene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the thiophene derivative .
Comparison with Similar Compounds
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)13-8-7-12(18-13)10-5-4-6-11(9-10)16-2/h4-9H,3H2,1-2H3 |
InChI Key |
QXCJLUKHUUWXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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